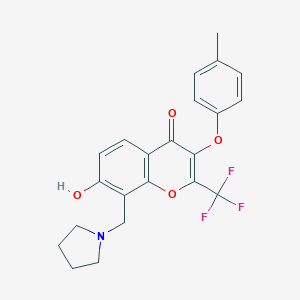
7-hydroxy-3-(4-methylphenoxy)-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-hydroxy-3-(4-methylphenoxy)-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of flavones, which are known for their diverse biological activities.
科学研究应用
7-hydroxy-3-(4-methylphenoxy)-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one has been found to have potential therapeutic applications in various diseases. Research has shown that this compound exhibits anti-inflammatory, anti-cancer, anti-diabetic, and anti-oxidant properties. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.
作用机制
The mechanism of action of 7-hydroxy-3-(4-methylphenoxy)-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one involves the inhibition of various signaling pathways that are involved in the development and progression of diseases. This compound has been found to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation and immune responses. It also inhibits the activity of PI3K/Akt and MAPK signaling pathways, which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
7-hydroxy-3-(4-methylphenoxy)-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various cell types. It also inhibits the expression of iNOS and COX-2, which are enzymes involved in the production of nitric oxide and prostaglandins, respectively. This compound has also been found to induce apoptosis in cancer cells and inhibit angiogenesis.
实验室实验的优点和局限性
One of the advantages of using 7-hydroxy-3-(4-methylphenoxy)-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one in lab experiments is its diverse biological activities. This compound can be used to study various diseases, including cancer, inflammation, and neurodegenerative disorders. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
未来方向
There are several future directions for the research on 7-hydroxy-3-(4-methylphenoxy)-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one. One of the directions is to investigate its potential use in combination with other drugs for the treatment of various diseases. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo to determine its efficacy and safety. Additionally, research can be conducted to identify the molecular targets of this compound and elucidate its mechanism of action in various diseases. Finally, the development of novel analogs of this compound with improved solubility and bioavailability can be explored.
合成方法
The synthesis of 7-hydroxy-3-(4-methylphenoxy)-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one involves the reaction of 3-(4-methylphenoxy)benzaldehyde with 8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)chromen-4-one in the presence of a base. The reaction is carried out under reflux conditions, and the product is obtained after purification by column chromatography.
属性
分子式 |
C22H20F3NO4 |
|---|---|
分子量 |
419.4 g/mol |
IUPAC 名称 |
7-hydroxy-3-(4-methylphenoxy)-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-4-one |
InChI |
InChI=1S/C22H20F3NO4/c1-13-4-6-14(7-5-13)29-20-18(28)15-8-9-17(27)16(12-26-10-2-3-11-26)19(15)30-21(20)22(23,24)25/h4-9,27H,2-3,10-12H2,1H3 |
InChI 键 |
HAFVKGSMTVKXDX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCCC4)O)C(F)(F)F |
规范 SMILES |
CC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCCC4)O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{Benzoyl[(4-ethylphenyl)sulfonyl]amino}-1-naphthyl benzoate](/img/structure/B285020.png)



![4-{Benzoyl[(4-isopropylphenyl)sulfonyl]amino}phenyl benzoate](/img/structure/B285027.png)
![4-{(4-Chlorobenzoyl)[(4-isopropylphenyl)sulfonyl]amino}-1-naphthyl 4-chlorobenzoate](/img/structure/B285028.png)
![N-(4-{4-[(2-thienylsulfonyl)amino]phenoxy}phenyl)-2-thiophenesulfonamide](/img/structure/B285031.png)
![4-[(4-Methylbenzoyl)(2-thienylsulfonyl)amino]-1-naphthyl 4-methylbenzoate](/img/structure/B285032.png)
![2-(2-chlorophenyl)-5-methyl-N-(3-pyridinyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285034.png)
![5-methyl-N,2-di(3-pyridinyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285036.png)
![7-(2-chlorophenyl)-5-methyl-N,2-di(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285037.png)
![7-(3,4-dichlorophenyl)-2-(4-fluorophenyl)-5-methyl-N-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285038.png)
![7-[4-(benzyloxy)-3-methoxyphenyl]-2-(3-hydroxypropyl)-5-methyl-N-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285044.png)
![7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-N-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285046.png)